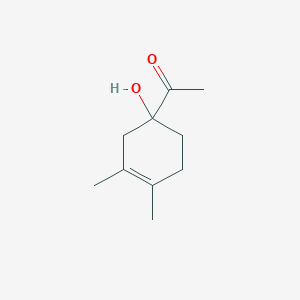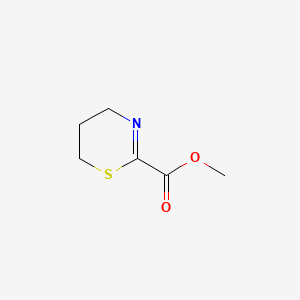![molecular formula C12H20O B13783264 9,9-Dimethylspiro[4.5]decan-7-one CAS No. 63858-64-0](/img/structure/B13783264.png)
9,9-Dimethylspiro[4.5]decan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethylspiro[45]decan-7-one is a chemical compound with the molecular formula C12H20O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethylspiro[4.5]decan-7-one typically involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component. This is added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is carried out under dry nitrogen conditions to prevent moisture from interfering with the reaction. The process involves several steps, including the preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one and 1,4-dilithiobutane, followed by their combination to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethylspiro[4.5]decan-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethylspiro[4.5]decan-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compounds.
Biology: It may be used in the development of new biochemical assays or as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 9,9-Dimethylspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system in which it is used. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decan-7-one: A similar spiro compound with a different substitution pattern.
1-Isopropyl-4,8-dimethylspiro[4.5]decan-7-one: Another spiro compound with different substituents.
Uniqueness
9,9-Dimethylspiro[4.5]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63858-64-0 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
9,9-dimethylspiro[4.5]decan-7-one |
InChI |
InChI=1S/C12H20O/c1-11(2)7-10(13)8-12(9-11)5-3-4-6-12/h3-9H2,1-2H3 |
InChI-Schlüssel |
UQZVBZDKDZBUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC2(C1)CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
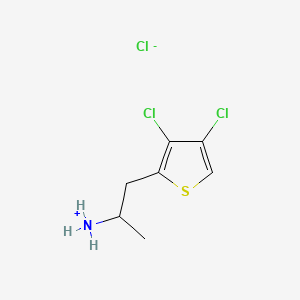
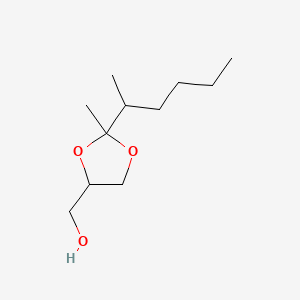
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
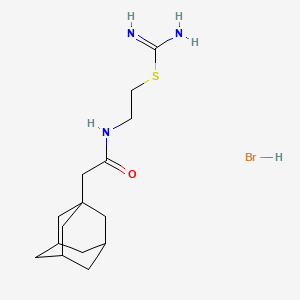


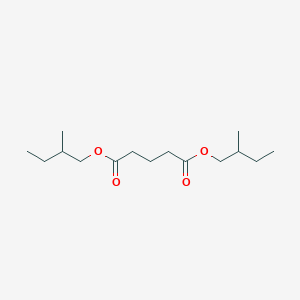
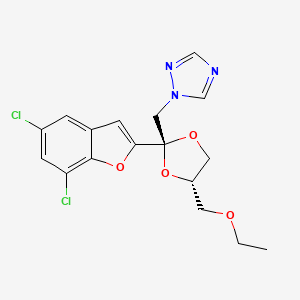
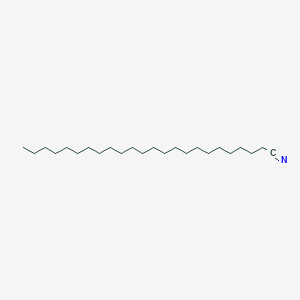
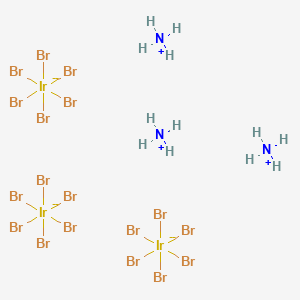
![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
